

trans-4-Hexenal CAS number and molecular weight

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Compound of Interest

Compound Name: *4-Hexenal*

Cat. No.: *B1599302*

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An In-depth Technical Guide to trans-4-Hexenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-4-Hexenal**, a volatile unsaturated aldehyde. It covers its chemical and physical properties, synthesis, analytical protocols, and its role in biological systems, particularly in the context of lipid peroxidation.

Core Chemical and Physical Data

trans-4-Hexenal, with the CAS number 25166-87-4, is a colorless liquid characterized by a green, vegetable-like aroma.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	25166-87-4	[1]
Molecular Formula	C6H10O	[1]
Molecular Weight	98.14 g/mol	[1]
Boiling Point	73.00 to 75.00 °C @ 100.00 mm Hg	[1]
Density	0.824-0.832 g/cm ³	[1]
Refractive Index	1.417-1.424	[1]
Solubility	Soluble in hexane and diethyl ether; insoluble in water. Soluble in ethanol.	[1]

Synthesis of trans-4-Hexenal

The synthesis of **trans-4-Hexenal** can be achieved through various organic chemistry methodologies. Two common and effective routes are the Swern oxidation of the corresponding alcohol, trans-4-hexen-1-ol, and the Wittig reaction between propanal and a suitable phosphonium ylide.

Experimental Protocol: Swern Oxidation of trans-4-Hexen-1-ol

This method provides a mild and high-yield route to trans-4-Hexenal, avoiding the over-oxidation to the carboxylic acid.

Materials and Reagents:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- trans-4-Hexen-1-ol

- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂), anhydrous
- Argon or Nitrogen gas
- Dry ice/acetone bath

Procedure:

- To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (Argon or Nitrogen), cooled to -78 °C using a dry ice/acetone bath, add a solution of dimethyl sulfoxide (2.7 equivalents) in dichloromethane dropwise over 5 minutes.
- Stir the reaction mixture for 15 minutes at -78 °C.
- Add a solution of trans-4-hexen-1-ol (1.0 equivalent) in dichloromethane dropwise over 5 minutes.
- Continue stirring for 30 minutes at -78 °C.
- Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
- Allow the reaction mixture to warm to room temperature and then add water to quench the reaction.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **trans-4-Hexenal**.

Experimental Protocol: Wittig Reaction

The Wittig reaction offers a versatile method for the stereoselective synthesis of alkenes. For **trans-4-Hexenal**, a stabilized ylide is typically employed to favor the formation of the (E)-alkene.

Materials and Reagents:

- (3-Carboxypropyl)triphenylphosphonium bromide
- Sodium hydride (NaH) or other suitable strong base
- Anhydrous Tetrahydrofuran (THF)
- Propanal
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Ylide Formation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
- **Wittig Reaction:** Cool the resulting ylide solution back to 0 °C.
- Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF via the dropping funnel.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and add diethyl ether.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and carefully concentrate the solvent in vacuo at a low temperature.
- Purify the crude product by flash column chromatography on silica gel to isolate **trans-4-Hexenal**.

Analytical Protocols

Accurate identification and quantification of **trans-4-Hexenal** are crucial for its application in research and industry. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Protocol: GC-MS Analysis

This protocol is suitable for the analysis of **trans-4-Hexenal** in various matrices, including food and biological samples.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Headspace autosampler with Solid-Phase Microextraction (SPME) capabilities
- SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

Procedure:

- Sample Preparation: Place a known amount of the sample (e.g., 1-5 mL of a liquid or 1-5 g of a solid) into a 20 mL headspace vial. For quantitative analysis, add a known amount of an internal standard (e.g., d12-hexanal).
- SPME Extraction: Equilibrate the sample vial at a controlled temperature (e.g., 40 °C) for a set time (e.g., 15 minutes).
- Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - Injection: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the column.
 - GC Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). A typical oven temperature program starts at 40 °C, holds for 2 minutes, then ramps to 250 °C at 10 °C/min, and holds for 5 minutes.
 - MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **trans-4-Hexenal**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **trans-4-Hexenal** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

- ^1H NMR Spectroscopy:

- Acquire a proton NMR spectrum. Key expected signals include:

- Aldehydic proton (CHO) around δ 9.5-9.8 ppm (triplet).
 - Olefinic protons (-CH=CH-) in the range of δ 5.3-5.6 ppm (multiplets).
 - Allylic and other aliphatic protons between δ 1.6-2.5 ppm.
 - Terminal methyl protons (-CH₃) around δ 0.9-1.0 ppm (triplet).

- ^{13}C NMR Spectroscopy:

- Acquire a carbon-13 NMR spectrum. Key expected signals include:

- Carbonyl carbon (C=O) around δ 202 ppm.
 - Olefinic carbons (-C=C-) in the region of δ 120-135 ppm.
 - Aliphatic carbons between δ 13-45 ppm.

Biological Significance and Signaling Pathways

While direct signaling pathways for **trans-4-Hexenal** are not extensively documented, its structural similarity to other biologically active aldehydes, such as 4-hydroxy-2-hexenal (HHE), suggests potential involvement in related biological processes. HHE is a major product of the lipid peroxidation of n-3 polyunsaturated fatty acids (PUFAs) and is a known mediator of oxidative stress.^{[2][3]}

Lipid Peroxidation and Formation of Related Aldehydes

Lipid peroxidation is a process where oxidants like free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids. This process leads to the formation of a variety of reactive aldehydes. The formation of 4-hydroxy-2-hexenal (HHE) from n-3 PUFAs is a well-established pathway.



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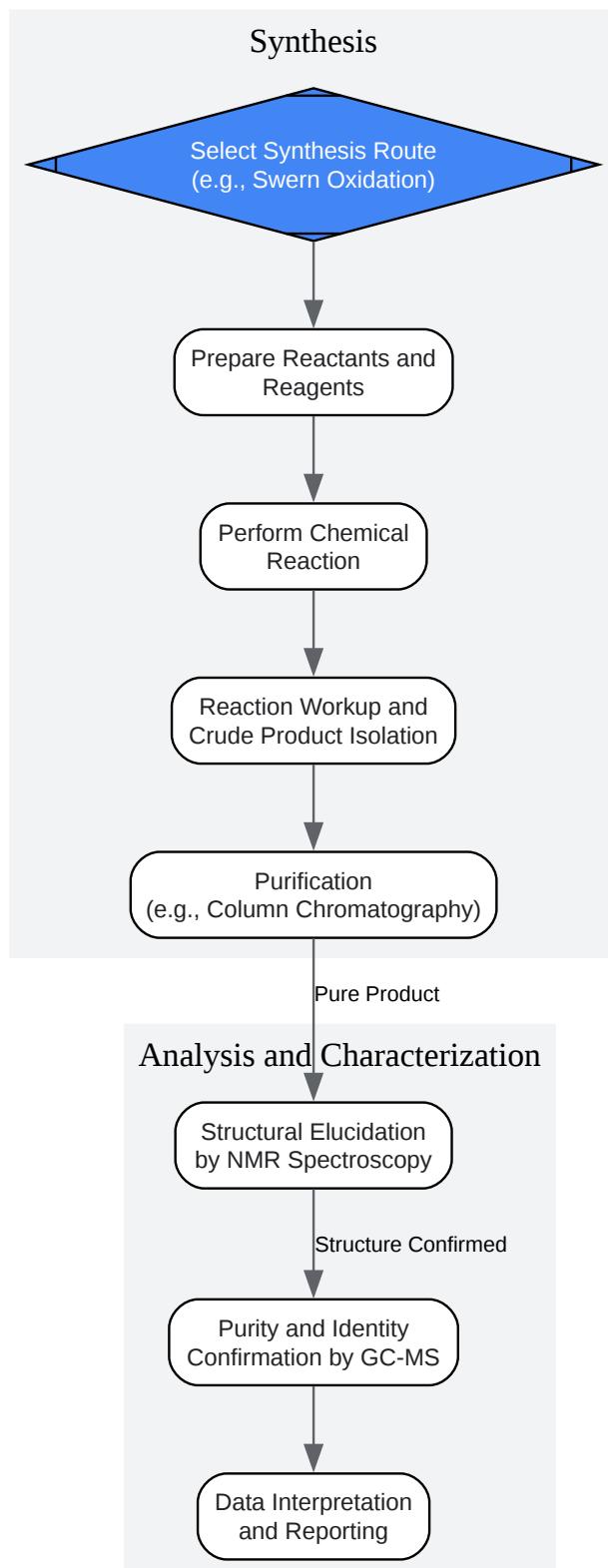
Caption: Formation of 4-hydroxy-2-hexenal (HHE) via lipid peroxidation of n-3 PUFAs.

Potential Signaling Roles

Given that HHE, a close analog of **trans-4-Hexenal**, is known to modulate cellular signaling pathways involved in apoptosis and inflammation, it is plausible that **trans-4-Hexenal** could have similar biological activities.^[2] HHE has been shown to be neurotoxic and can deplete cellular glutathione levels.^[4] Further research is needed to elucidate the specific signaling pathways that may be affected by **trans-4-Hexenal**.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of **trans-4-Hexenal**.



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Caption: A logical workflow for the synthesis and analysis of **trans-4-Hexenal**.

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